E-4031
CAS No.: 113559-13-0
Cat. No.: VC0001837
Molecular Formula: C21H28ClN3O3S
Molecular Weight: 438.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113559-13-0 |
---|---|
Molecular Formula | C21H28ClN3O3S |
Molecular Weight | 438.0 g/mol |
IUPAC Name | N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H |
Standard InChI Key | LEGNBJZJJSZVHZ-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |
Canonical SMILES | CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Structure and Physicochemical Properties
E-4031, chemically designated as N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride, features a methanesulphonamide group critical for its interaction with the hERG channel . The compound’s structure includes a pyridinyl-piperidinyl backbone linked to a phenyl ring substituted with the polar methanesulphonamide moiety (Figure 1). Removal of this group, as in the analogue E-4031-17, reduces binding affinity (IC = 40.3 nM vs. 15.8 nM for E-4031), underscoring its importance for high-affinity hERG blockade .
Table 1: Key Chemical and Pharmacological Properties of E-4031
Property | Value | Source |
---|---|---|
Molecular Formula | CHNOS·2HCl | |
Molecular Weight | 529.5 g/mol | |
hERG IC | 15.8 nM (95% CI: 13.7–18.2 nM) | |
Selectivity | No effect on Na/Ca currents |
Mechanistic Insights into hERG Channel Blockade
Voltage- and Time-Dependent Inhibition
E-4031 exhibits rapid onset kinetics, with a blocking time constant () of ~1.3 seconds in HEK 293 cells expressing wild-type hERG . Its inhibition is voltage-dependent, showing greater efficacy at depolarized potentials (-10 mV), where the channel’s open state predominates . Steady-state inactivation protocols reveal that E-4031 stabilizes the hERG channel in an inactivated state, contributing to frequency-dependent block accumulation during rapid pacing .
Structural Determinants of Binding
Mutagenesis studies highlight Thr and Ser in the hERG S5–pore loop as critical residues for E-4031 binding . The methanesulphonamide group forms hydrogen bonds with these residues, explaining the 2.5-fold potency loss in E-4031-17 . This interaction contrasts with nonpolar hERG blockers like clofilium, which rely on hydrophobic interactions, underscoring E-4031’s unique pharmacophore .
Preclinical Electrophysiological Effects
In Vitro Models
In HEK 293 cells, E-4031 (30 nM) reduces hERG tail currents by 78 ± 5% at +20 mV, shifting the voltage dependence of activation by −2.8 mV () . Human embryonic stem cell-derived cardiomyocytes (hESC-CMs) treated with 1 µM E-4031 exhibit prolonged APD (531 ± 84 ms vs. 381 ± 47 ms control) and induce early afterdepolarizations (EADs) in 50% of clusters, correlating with increased short-term variability (STV) of repolarization (9.4 ± 3.7 vs. 2.2 ± 1.4 control) .
Table 2: Proarrhythmic Effects of E-4031 Across Models
Model | EAD/TdP Incidence | STV Increase | Concentration | Source |
---|---|---|---|---|
hESC-CM clusters | 50% (4/8) | 9.4 ± 3.7 | 1 µM | |
Chronic AV block dogs | 83% (5/6) | 5.6 ± 4.5 | 0.3 mg/kg | |
Isolated rabbit CM | 23% (7/30) | 1.5 ± 0.4 | 10 µM |
In Vivo Torsadogenic Risk
In chronic atrioventricular block (CAVB) dogs, E-4031 (0.1–0.3 mg/kg i.v.) dose-dependently prolongs QTc (244 ± 36 ms vs. 170 ± 12 ms baseline) and induces Torsade de Pointes (TdP) in 83% of animals at the highest dose . Plasma concentrations of 182.5 ng/mL (0.3 mg/kg) correlate with maximal STV elevation (5.6 ± 4.5 ms), establishing a translational threshold for proarrhythmia .
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